N-Allyloxycarbonyl-D-Methionine: A Strategic Building Block for Peptidomimetic Engineering
N-Allyloxycarbonyl-D-Methionine: A Strategic Building Block for Peptidomimetic Engineering
Executive Summary
N-allyloxycarbonyl-D-methionine (Alloc-D-Met-OH) is a specialized amino acid derivative serving as a critical tool in modern peptidomimetic drug discovery. It combines the protease resistance of the D-enantiomer with the orthogonal protection of the Alloc group. Unlike standard Fmoc or Boc protecting groups, the Alloc group is stable to both acidic (TFA) and basic (piperidine) conditions, making this building block indispensable for the synthesis of cyclic peptides, branched isomers, and antibody-drug conjugates (ADCs) where site-selective deprotection is required.
This guide provides a technical deep-dive into the physicochemical properties, synthesis protocols, and deprotection mechanisms of Alloc-D-Met-OH, designed for researchers requiring high-fidelity control over peptide architecture.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Alloc-D-Met-OH is frequently supplied as a Dicyclohexylamine (DCHA) salt to enhance stability and crystallinity during storage. Researchers must distinguish between the free acid and the salt form when calculating stoichiometry.
Nomenclature and Identifiers
| Property | Detail |
| Systematic Name | (2R)-2-[(2-propen-1-yloxy)carbonylamino]-4-(methylthio)butanoic acid |
| Common Name | Alloc-D-Met-OH |
| Molecular Formula (Free Acid) | C |
| Molecular Weight (Free Acid) | 233.29 g/mol |
| Salt Form (Common) | Dicyclohexylamine (DCHA) salt (MW ~414.6 g/mol ) |
| Chirality | D-Enantiomer (R-configuration at |
| Solubility | Soluble in DMF, DCM, DMSO; Low solubility in water (Free acid) |
Structural Visualization
The molecule consists of a D-methionine backbone protected at the N-terminus by an allyloxycarbonyl group. The thioether side chain remains unprotected, as it is generally stable under Alloc deprotection conditions.
Mechanistic Foundation
The Orthogonality Principle
The primary value of Alloc-D-Met-OH lies in its orthogonality . In complex peptide synthesis (e.g., "head-to-tail" cyclization or side-chain modification), the N-terminal protecting group must remain intact while other groups (Fmoc/Boc) are removed, or vice versa.[1]
-
Fmoc: Removed by Base (Piperidine).
-
Boc: Removed by Acid (TFA).
-
Alloc: Stable to both. Removed by Palladium(0) catalysis.[2]
The D-Enantiomer Advantage
Incorporating D-Methionine (the mirror image of natural L-Met) confers specific biological advantages:
-
Proteolytic Stability: Endogenous proteases recognize L-stereochemistry. D-amino acids sterically hinder enzymatic cleavage, significantly extending the plasma half-life of peptide drugs.
-
Structural Rigidification: D-amino acids induce specific turn structures (e.g.,
-turns) in peptide backbones, which can lock the peptide into a bioactive conformation.
Synthesis & Production
While commercially available, Alloc-D-Met-OH can be synthesized in-house via the Schotten-Baumann reaction.
Protocol:
-
Reagents: D-Methionine, Allyl Chloroformate (Alloc-Cl), Sodium Carbonate (Na
CO ), Dioxane/Water (1:1). -
Procedure:
-
Dissolve D-Met in basic aqueous solution (pH > 9).
-
Add Alloc-Cl dropwise at 0°C while maintaining alkaline pH.
-
The amine attacks the carbonyl of Alloc-Cl, releasing HCl (neutralized by base).
-
Acidify to precipitate the Alloc-D-Met-OH free acid.
-
Optional: Treat with Dicyclohexylamine (DCHA) in organic solvent to crystallize the salt for high-purity storage.
-
Experimental Protocols: Usage in SPPS
Pre-Coupling Preparation (Desalting)
If using the DCHA salt, the amine counter-ion can interfere with coupling efficiency or cause racemization.
-
Step 1: Suspend Alloc-D-Met-OH·DCHA in Ethyl Acetate (EtOAc).
-
Step 2: Wash 3x with 0.5 M KHSO
or 1N HCl. -
Step 3: Wash organic layer with brine, dry over Na
SO , and concentrate. Use the resulting oil/foam immediately.
Deprotection Protocol (Palladium Catalysis)
The removal of the Alloc group is a "soft" chemical transformation driven by Pd(0).
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.1 – 0.2 eq). -
Scavenger: Phenylsilane (PhSiH
) (10 – 20 eq) or Morpholine. -
Solvent: Dry DCM (Dichloromethane).
Workflow:
-
Swell resin in DCM under Argon/Nitrogen (strict O
exclusion is vital for Pd(0) activity). -
Add PhSiH
(scavenger) to the resin. -
Add Pd(PPh
) dissolved in minimal DCM. -
Agitate for 30–60 minutes in the dark.
-
Wash resin extensively with DCM, DMF, and Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium traces (blackening of resin indicates Pd precipitation; wash until colorless).
Mechanism of Deprotection
The reaction proceeds via a
Applications in Drug Development[8][10]
Macrocyclization Strategies
Alloc-D-Met is ideal for Head-to-Tail Cyclization .
-
Strategy: Synthesize linear peptide on resin using Fmoc chemistry.
-
N-Terminus: Install Alloc-D-Met at the N-terminus.
-
C-Terminus: Use an Allyl ester (O-Allyl) protection on the C-terminal amino acid (e.g., Fmoc-Glu-OAll attached to resin via side chain).
-
Cyclization: Treat with Pd(PPh
) . Both N-terminal Alloc and C-terminal Allyl ester are removed simultaneously, revealing a free amine and free acid. Add coupling reagent (PyBOP/HATU) to cyclize on-resin.
"Stapled" Peptides
Using D-Met allows for later functionalization. The sulfur in Methionine can be alkylated to form sulfonium ions or used in chemoselective ligations (e.g., with cyanogen bromide cleavage strategies or specific alkylation for stapling), although Alloc-D-Met is primarily used for its backbone chirality and amine protection.
Quality Control & Analytics
To ensure the integrity of Alloc-D-Met-OH, the following analytical parameters are standard:
| Test | Acceptance Criteria | Method |
| Purity (HPLC) | > 98.0% | C18 Column, Acetonitrile/Water Gradient |
| Identity (H-NMR) | Conforms to Structure | DMSO-d6; Diagnostic peaks for Allyl (-CH=CH2) and S-Methyl |
| Chiral Purity | < 0.5% L-Enantiomer | Chiral HPLC (e.g., Chiralpak AD-H) |
| Appearance | White to off-white powder | Visual Inspection |
References
-
Gomez-Martinez, P., et al. "N-Alloc protecting group in solid phase peptide synthesis: Recent developments." Journal of Peptide Science, vol. 6, no. 1, 2000.
-
Kates, S. A., et al. "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, vol. 34, no. 10, 1993, pp. 1549-1552.
-
Thieriet, N., et al. "Palladium-catalyzed deprotection of Alloc/Allyl groups in solid phase peptide synthesis." Organic Process Research & Development, 2025 (Contextual Reference).
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504.
-
PubChem Database. "D-Methionine Properties." National Library of Medicine.
